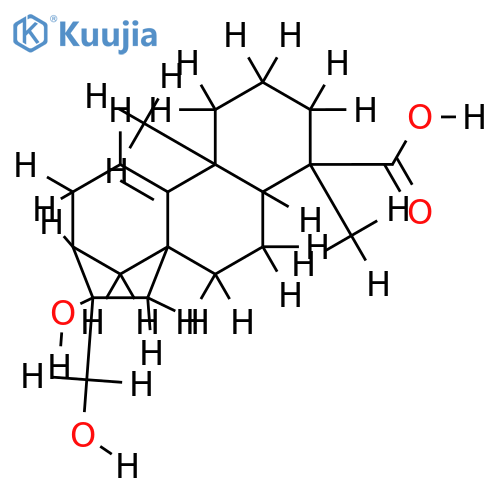Cas no 55483-24-4 (16,17-Dihydroxy-9(11)-kauren-18-saeure)

55483-24-4 structure
商品名:16,17-Dihydroxy-9(11)-kauren-18-saeure
16,17-Dihydroxy-9(11)-kauren-18-saeure 化学的及び物理的性質
名前と識別子
-
- 16,17-Dihydroxy-9(11)-kauren-18-saeure
- 16.17-Dihydroxy-9(11)-kaurensaeure-(18)
- 16α,17-Dihydroxy-ent-9(11)-kauren-19-oic acid
- ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid
- 55483-24-4
- (1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
- (4alpha)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
- FS-8279
- AKOS040761663
- Kaur-9(11)-en-18-oic acid, 16,17-dihydroxy-, (4alpha)-
- DTXSID901254766
- (ent-16betaOH)-16,17-Dihydroxy-9(11)-kauren-19-oic acid
- 14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
- CHEBI:191672
- (4I+/-)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
- (1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0(1),(1)?.0?,?]hexadec-10-ene-5-carboxylic acid
- ent-16
- CS-0148994
- A,17-Dihydroxy-9(11)-kauren-19-oic acid
-
- インチ: InChI=1S/C20H30O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h5,13-14,21,24H,3-4,6-12H2,1-2H3,(H,22,23)
- InChIKey: QSJIZGQGHYROGD-UHFFFAOYSA-N
- ほほえんだ: CC12CCCC(C1CCC34C2=CCC(C3)C(C4)(CO)O)(C)C(=O)O
計算された属性
- せいみつぶんしりょう: 334.21440943g/mol
- どういたいしつりょう: 334.21440943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 77.8Ų
16,17-Dihydroxy-9(11)-kauren-18-saeure 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN95172-10mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | >=98% | 10mg |
$318 | 2023-09-19 | |
| TargetMol Chemicals | TN3939-10mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 10mg |
¥ 4180 | 2024-07-19 | ||
| TargetMol Chemicals | TN3939-1 mL * 10 mM (in DMSO) |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2890 | 2023-09-15 | |
| TargetMol Chemicals | TN3939-10mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 10mg |
¥ 4180 | 2024-07-24 | ||
| TargetMol Chemicals | TN3939-10 mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 98% | 10mg |
¥ 4,180 | 2023-07-10 | |
| ChemFaces | CFN95172-10mg |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | >=98% | 10mg |
$318 | 2021-07-22 | |
| TargetMol Chemicals | TN3939-1 ml * 10 mm |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 1 ml * 10 mm |
¥ 2890 | 2024-07-19 | ||
| TargetMol Chemicals | TN3939-1 ml * 10 mm |
ent-16beta,17-dihydroxy-9(11)-kauren-19-oic acid |
55483-24-4 | 1 ml * 10 mm |
¥ 2890 | 2024-07-24 |
16,17-Dihydroxy-9(11)-kauren-18-saeure 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
55483-24-4 (16,17-Dihydroxy-9(11)-kauren-18-saeure) 関連製品
- 849353-34-0(4-bromopyrimidin-5-amine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
